(Glucagon-like peptide 1)-Apelin-13 is a hybrid peptide that combines the properties of glucagon-like peptide 1 and apelin-13. This compound has the chemical formula C69H108N22O16S and a molecular weight of approximately 1,393.85 g/mol. It is primarily recognized for its role as a selective agonist for the apelin receptor (APJ), which is implicated in various physiological processes including cardiovascular regulation, glucose metabolism, and neuroprotection .
(Glucagon-like peptide 1)-Apelin-13 exhibits several biological activities:
The synthesis of (Glucagon-like peptide 1)-Apelin-13 can be achieved through solid-phase peptide synthesis (SPPS), which involves:
(Glucagon-like peptide 1)-Apelin-13 has several applications in research and potential therapeutic areas:
Interaction studies have demonstrated that (Glucagon-like peptide 1)-Apelin-13 selectively binds to the apelin receptor (APJ), activating various intracellular signaling pathways. These interactions are crucial for understanding how this compound can modulate physiological responses related to metabolism, cardiovascular function, and neuroprotection. Research has also indicated potential interactions with other receptors involved in metabolic regulation .
Several compounds share structural or functional similarities with (Glucagon-like peptide 1)-Apelin-13. Here are a few notable examples:
Compound Name | Chemical Formula | Key Properties |
---|---|---|
Apelin-13 | C62H92N16O12S | Endogenous ligand for APJ; regulates cardiovascular function |
Pyr1-Apelin-13 | C69H108N22O16S | A tautomer with neuroprotective effects; improves locomotor activity |
Glucagon-like Peptide 1 | C29H39N7O9 | Involved in glucose homeostasis; stimulates insulin secretion |
What sets (Glucagon-like peptide 1)-Apelin-13 apart is its dual action as both a glucagon-like peptide and an apelin receptor agonist, providing a unique mechanism that could simultaneously address metabolic and cardiovascular issues. This multifunctionality positions it as a promising candidate for future therapeutic developments in metabolic disorders and cardiovascular diseases .